molecular formula C15H16N2O2 B13004726 Methyl 6-(benzyl(methyl)amino)nicotinate

Methyl 6-(benzyl(methyl)amino)nicotinate

Cat. No.: B13004726
M. Wt: 256.30 g/mol
InChI Key: OVJGIHDNFQHFGL-UHFFFAOYSA-N
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Description

Methyl 6-(benzyl(methyl)amino)nicotinate is a nicotinic acid derivative featuring a benzyl(methyl)amino substituent at position 6 of the pyridine ring and a methyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 6-[benzyl(methyl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-17(11-12-6-4-3-5-7-12)14-9-8-13(10-16-14)15(18)19-2/h3-10H,11H2,1-2H3

InChI Key

OVJGIHDNFQHFGL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyl(methyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to form the ester. The resulting ester is then reacted with benzyl(methyl)amine to introduce the benzyl(methyl)amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyl(methyl)amino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 6-(benzyl(methyl)amino)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(benzyl(methyl)amino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic receptors or other related pathways, leading to various biological responses. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 6-(benzyl(methyl)amino)nicotinate and similar compounds:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzyl(methyl)amino C₁₆H₁₇N₃O₂* ~283.3* High lipophilicity due to benzyl group; potential CNS activity .
Methyl 6-((4-(dimethylamino)benzyl)(methyl)amino)nicotinate (5e) 4-(Dimethylamino)benzyl(methyl)amino C₁₆H₂₀N₄O 284.16 Enhanced electron-donating effects from dimethylamino group .
Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate 4-Methoxybenzylamino C₁₈H₁₈N₃O₃ 327.36 Cyano group at position 5 increases polarity; methoxy improves solubility .
Methyl 6-(benzylthio)-2-methylnicotinate Benzylthio C₁₅H₁₅NO₂S 273.4 Thioether linkage may enhance metabolic stability .
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate Ethyl(methyl)amino C₁₁H₁₆N₂O₂* ~208.26 Smaller substituent reduces steric hindrance; improved bioavailability .
Methyl 6-(benzylamino)-5-methylnicotinate Benzylamino C₁₁H₁₃N₃O₂ 235.25 Anti-inflammatory and analgesic properties noted in studies .

*Estimated based on structural analogs.

Research Findings and Case Studies

  • Analgesic Properties: Methyl 6-(benzylamino)-5-methylnicotinate demonstrated efficacy comparable to standard pain relievers in preclinical models, attributed to its benzylamino substituent .
  • Synthetic Optimization: Continuous flow techniques improved the yield of Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate, highlighting scalability advantages for industrial production .
  • Structural-Activity Relationships (SAR) : Comparative studies indicate that the position of methyl groups (e.g., at position 2 vs. 5) significantly affects biological activity, with position 2 favoring enzyme inhibition .

Biological Activity

Methyl 6-(benzyl(methyl)amino)nicotinate is a compound derived from nicotinic acid, notable for its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : Approximately 246.32 g/mol
  • IUPAC Name : this compound

The compound features a methyl group and a benzyl(methyl)amino substituent at the 6-position of the nicotinic acid moiety, which contributes to its unique biological properties.

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition suggests a potential role in modulating neurotransmitter systems, specifically in the context of central nervous system disorders such as anxiety and depression.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes linked to cognitive function and mood regulation. For instance, studies indicate its potential to inhibit acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to enhance the expression of neurotrophic factors, which are crucial for neuronal survival and differentiation.

Case Study: Cognitive Enhancement

A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive performance in memory tasks. This was correlated with increased levels of acetylcholine in the brain, suggesting its efficacy as a cognitive enhancer.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption and bioavailability. After oral administration in rats, peak plasma concentrations were achieved within 1 hour, indicating rapid absorption. The compound's half-life was noted to be approximately 3 hours, allowing for sustained therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl NicotinateMethyl NicotinateMild vasodilatory effects
Benzyl NicotinateBenzyl NicotinateEnhanced permeability across blood-brain barrier
Methyl 6-AminonicotinateMethyl 6-AminonicotinateModerate AChE inhibition

This compound stands out due to its combined effects on both cholinergic systems and neuroprotection, which are not observed as prominently in simpler analogs.

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